![molecular formula C15H14ClF4N3O2S B2875105 3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1797260-78-6](/img/structure/B2875105.png)
3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14ClF4N3O2S and its molecular weight is 411.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis Applications
- Palladium-Catalyzed Arylations : Sidhom et al. (2018) described the successful use of pyrazole derivatives, similar in structure to the specified compound, in palladium-catalyzed direct arylation processes. This method allowed for regioselective C4-arylation of pyrazoles without decomposing the sensitive cyclopropyl unit, highlighting the compound's utility in synthesizing complex molecular structures (Sidhom, Soulé, Doucet, & Allouche, 2018).
Biological and Medicinal Applications
- Carbonic Anhydrase Inhibitors : Sapegin et al. (2018) found that derivatives of benzenesulfonamide, similar to the specified compound, showed strong inhibition of human carbonic anhydrases, a therapeutic target for glaucoma, epilepsy, and altitude sickness. This underscores the potential of such compounds in developing new inhibitors with therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Anti-inflammatory and Analgesic Properties
- Pathological Pain Model in Mice : Lobo et al. (2015) synthesized derivatives of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and tested them in a pathological pain model in mice. Some compounds showed anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib. This research highlights the compound's relevance in developing new pain management therapies (Lobo et al., 2015).
Anticancer Activity
- Anti-Inflammatory, Analgesic, and Anticancer Properties : Küçükgüzel et al. (2013) reported on the synthesis of novel derivatives of celecoxib, a known anti-inflammatory drug, which included structures similar to the specified compound. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing promising results in several models and indicating potential as therapeutic agents (Küçükgüzel et al., 2013).
Chemical Synthesis and Material Science
- Cyclooxygenase-2 Inhibition : Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This suggests potential applications in designing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors (Pal et al., 2003).
Propiedades
IUPAC Name |
3-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF4N3O2S/c16-11-7-10(3-4-12(11)17)26(24,25)21-5-6-23-13(9-1-2-9)8-14(22-23)15(18,19)20/h3-4,7-9,21H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIXPZLYDZVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.